Cas no 74205-44-0 (Cyclobutanecarboxylic acid, 1-(3-ethoxyphenyl)-)

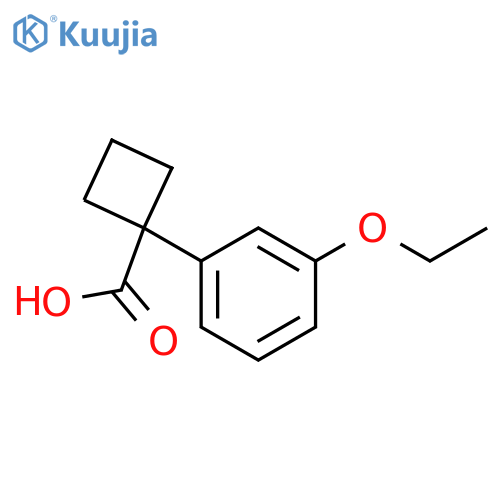

74205-44-0 structure

商品名:Cyclobutanecarboxylic acid, 1-(3-ethoxyphenyl)-

Cyclobutanecarboxylic acid, 1-(3-ethoxyphenyl)- 化学的及び物理的性質

名前と識別子

-

- Cyclobutanecarboxylic acid, 1-(3-ethoxyphenyl)-

- 74205-44-0

- EN300-1856187

- 1-(3-Ethoxyphenyl)cyclobutanecarboxylic acid

- DTXSID801257624

- 1-(3-ethoxyphenyl)cyclobutane-1-carboxylic acid

-

- インチ: 1S/C13H16O3/c1-2-16-11-6-3-5-10(9-11)13(12(14)15)7-4-8-13/h3,5-6,9H,2,4,7-8H2,1H3,(H,14,15)

- InChIKey: XMLUNSXVDPDVBP-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=CC(OCC)=C2)(C(O)=O)CCC1

計算された属性

- せいみつぶんしりょう: 220.109944368g/mol

- どういたいしつりょう: 220.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 1.181±0.06 g/cm3(Predicted)

- ふってん: 381.9±35.0 °C(Predicted)

- 酸性度係数(pKa): 4.31±0.20(Predicted)

Cyclobutanecarboxylic acid, 1-(3-ethoxyphenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1856187-2.5g |

1-(3-ethoxyphenyl)cyclobutane-1-carboxylic acid |

74205-44-0 | 2.5g |

$2014.0 | 2023-06-01 | ||

| Enamine | EN300-1856187-0.5g |

1-(3-ethoxyphenyl)cyclobutane-1-carboxylic acid |

74205-44-0 | 0.5g |

$987.0 | 2023-06-01 | ||

| Enamine | EN300-1856187-10.0g |

1-(3-ethoxyphenyl)cyclobutane-1-carboxylic acid |

74205-44-0 | 10g |

$4421.0 | 2023-06-01 | ||

| Enamine | EN300-1856187-1.0g |

1-(3-ethoxyphenyl)cyclobutane-1-carboxylic acid |

74205-44-0 | 1g |

$1029.0 | 2023-06-01 | ||

| Enamine | EN300-1856187-0.25g |

1-(3-ethoxyphenyl)cyclobutane-1-carboxylic acid |

74205-44-0 | 0.25g |

$946.0 | 2023-06-01 | ||

| Enamine | EN300-1856187-0.05g |

1-(3-ethoxyphenyl)cyclobutane-1-carboxylic acid |

74205-44-0 | 0.05g |

$864.0 | 2023-06-01 | ||

| Enamine | EN300-1856187-5.0g |

1-(3-ethoxyphenyl)cyclobutane-1-carboxylic acid |

74205-44-0 | 5g |

$2981.0 | 2023-06-01 | ||

| Enamine | EN300-1856187-0.1g |

1-(3-ethoxyphenyl)cyclobutane-1-carboxylic acid |

74205-44-0 | 0.1g |

$904.0 | 2023-06-01 |

Cyclobutanecarboxylic acid, 1-(3-ethoxyphenyl)- 関連文献

-

1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Ping Tong Food Funct., 2020,11, 628-639

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

74205-44-0 (Cyclobutanecarboxylic acid, 1-(3-ethoxyphenyl)-) 関連製品

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量